molecular formula C14H22N4O2S B6457047 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine CAS No. 2549019-19-2

2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine

Cat. No.: B6457047
CAS No.: 2549019-19-2
M. Wt: 310.42 g/mol
InChI Key: YSTUMAKEFASIFI-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine is a pyrimidine derivative featuring a cyclopropyl group at the 2-position, methyl groups at the 5- and 6-positions, and a 4-methanesulfonylpiperazinyl substituent at the 4-position.

Properties

IUPAC Name

2-cyclopropyl-4,5-dimethyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S/c1-10-11(2)15-13(12-4-5-12)16-14(10)17-6-8-18(9-7-17)21(3,19)20/h12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTUMAKEFASIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.

    Attachment of Methanesulfonylpiperazinyl Group: This step involves nucleophilic substitution reactions where piperazine derivatives react with methanesulfonyl chloride.

    Dimethyl Substitution: The dimethyl groups can be introduced through alkylation reactions using methylating agents like methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonylpiperazinyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidine Core : The 5,6-dimethylpyrimidine base provides rigidity and facilitates hydrogen bonding.
  • Cyclopropyl Substituent : Enhances metabolic stability and modulates steric effects.

Comparison with Similar Compounds

Structural Analogues

The closest structural analogue identified in the evidence is 2-cyclopropyl-4-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5,6-dimethylpyrimidine (BK81815) . Below is a detailed comparison:

Parameter Target Compound BK81815
Substituent on Piperazine 4-Methanesulfonyl 4-(6-Ethyl-5-fluoropyrimidin-4-yl)
Molecular Formula C15H22N4O2S (estimated) C19H25FN6
Molecular Weight ~338.44 g/mol (calculated) 356.44 g/mol
Key Functional Groups Sulfonamide (polar, enhances solubility) Fluoropyrimidine (aromatic, potential for halogen bonding)
Synthetic Complexity Likely moderate (sulfonylation step) High (multi-step coupling for fluoropyrimidine introduction)
Commercial Availability Not listed in provided evidence Available in 1–100 mg quantities (purity: 90%; price range: $523–$1,656 for 1–100 mg)

Functional Implications

  • Biological Activity : BK81815’s fluoropyrimidine substituent may enhance binding affinity to enzymes via halogen bonding, whereas the sulfonamide group in the target compound could favor interactions with charged residues (e.g., in kinase active sites).
  • Metabolic Stability : The cyclopropyl group in both compounds confers resistance to oxidative metabolism, but BK81815’s ethyl-fluoropyrimidine moiety might introduce additional metabolic liabilities.

Research Findings and Data Gaps

Commercial and Industrial Relevance

  • Pricing Trends : BK81815’s high cost ($523–$1,656 for 1–100 mg) reflects the complexity of fluorinated heterocycle synthesis . The target compound’s pricing would depend on the availability of methanesulfonyl precursors.
  • Research Applications : Both compounds are likely used in early-stage drug discovery, particularly in oncology and inflammation research.

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